molecular formula C20H22N2O2S B270630 N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Número de catálogo B270630
Peso molecular: 354.5 g/mol
Clave InChI: JENQCYLQIBGHKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

TAK-659 inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. In addition, TAK-659 has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and enhancing the activity of immune cells, such as natural killer cells and T cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its oral bioavailability and favorable pharmacokinetic profile. However, TAK-659 has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.

Direcciones Futuras

There are several potential future directions for the research and development of TAK-659. These include:
1. Combination therapy: TAK-659 may be used in combination with other drugs, such as chemotherapy agents or immune checkpoint inhibitors, to enhance its therapeutic efficacy.
2. Biomarker identification: The identification of biomarkers that predict response to TAK-659 may help to identify patients who are most likely to benefit from the drug.
3. Mechanism of resistance: The identification of mechanisms of resistance to BTK inhibitors, including TAK-659, may help to develop strategies to overcome resistance and improve patient outcomes.
4. New indications: TAK-659 may be evaluated for its potential use in other diseases, such as autoimmune disorders or solid tumors.
In conclusion, TAK-659 is a promising small molecule inhibitor of BTK that has shown impressive clinical activity in B-cell malignancies. Further research is needed to explore its potential use in other diseases and to identify strategies to overcome resistance.

Métodos De Síntesis

The synthesis of TAK-659 has been described in several scientific publications. The most common method involves the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenylboronic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified by column chromatography and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). BTK inhibitors, including TAK-659, have shown impressive clinical activity in patients with these diseases, particularly in those with relapsed or refractory disease.

Propiedades

Nombre del producto

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Fórmula molecular

C20H22N2O2S

Peso molecular

354.5 g/mol

Nombre IUPAC

N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H22N2O2S/c23-19(17-13-25-18-6-2-1-5-16(17)18)21-15-9-7-14(8-10-15)20(24)22-11-3-4-12-22/h7-10,13H,1-6,11-12H2,(H,21,23)

Clave InChI

JENQCYLQIBGHKS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

SMILES canónico

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.